molecular formula C19H23FN2O2S B2904589 3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide CAS No. 2034573-38-9

3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide

Cat. No. B2904589
CAS RN: 2034573-38-9
M. Wt: 362.46
InChI Key: LEKZKVARXAWWTB-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide, also known as FFTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FFTP is a member of the thiomorpholine class of compounds and has shown promising results in various studies. In

Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure, which includes a furan ring and a thiomorpholine moiety, makes it a candidate for drug discovery. Its potential to act as a scaffold for synthesizing various derivatives allows researchers to explore a wide range of biological activities. The furan ring, in particular, is a common feature in natural products and pharmaceuticals, known for its diverse pharmacological properties .

Antitumor Activity

Compounds with furan rings have been studied for their antitumor properties. The presence of the 2-fluorophenyl group could potentially enhance these properties, making this compound a valuable addition to cancer research. It may serve as a lead compound for the development of new anticancer drugs .

Green Chemistry Applications

The structural components of this compound suggest that it could be used in green chemistry applications. Its synthesis could be optimized to minimize waste and energy consumption, contributing to environmentally friendly chemical practices .

Photochemistry Research

The furan moiety within the compound can absorb light, making it useful in photochemical studies. This could lead to applications in developing new materials or chemical processes that are activated by light .

Kinase Modulators

Given the compound’s structural complexity, it could be investigated as a kinase modulator. Kinases are crucial in signaling pathways, and modulating their activity can have therapeutic benefits, particularly in inflammatory diseases and cancer .

ADMET Profiling

The compound’s physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be analyzed to assess its potential as a drug candidate. This information is crucial in the early stages of drug development to predict the compound’s behavior in biological systems .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-4,7,10,14,18H,5-6,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZKVARXAWWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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